molecular formula C21H30Cl2N2O2 B12217890 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride

Cat. No.: B12217890
M. Wt: 413.4 g/mol
InChI Key: VEYODBVEJDKGFY-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride is a synthetic compound belonging to the piperazine class. It is characterized by the presence of both methoxyphenyl and phenoxyethyl groups attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the phenoxyethyl group.

    1-[2-(4-Methoxyphenyl)ethyl]piperazine: Similar structure but without the phenoxyethyl substitution.

Uniqueness

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride is unique due to the presence of both methoxyphenyl and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C21H30Cl2N2O2

Molecular Weight

413.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine;dihydrochloride

InChI

InChI=1S/C21H28N2O2.2ClH/c1-24-20-9-7-19(8-10-20)11-12-22-13-15-23(16-14-22)17-18-25-21-5-3-2-4-6-21;;/h2-10H,11-18H2,1H3;2*1H

InChI Key

VEYODBVEJDKGFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)CCOC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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